![molecular formula C13H11F3N4O3 B2878122 1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 326911-74-4](/img/structure/B2878122.png)
1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione
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Description
1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C13H11F3N4O3 and its molecular weight is 328.251. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Tautomerism Studies : This compound is part of a family that includes 1,3,5-triazines and pyrimidine-2,4,6-triones, known for a wide range of biological activities. New compounds incorporating both heterocycles via a hydrazone moiety have been synthesized, characterized by NMR, HRMS, and elemental analysis, and studied for tautomerism, indicating significant interest in their chemical properties (Sharma et al., 2017).
Catalyst-Free Synthesis Approaches : Research includes the catalyst-free synthesis of diverse substituted compounds, showcasing environmentally friendly and efficient methods for creating compounds with potential pharmaceutical applications (Brahmachari & Nayek, 2017).
Biological Activity and Interaction Studies
Antitumor Potential : Studies exploring the synthesis of various heterocyclic compounds, including pyrimidine derivatives, have shown potential anti-tumor activity, highlighting the compound's relevance in developing new cancer therapies (Badrey & Gomha, 2012).
Interactions with Proteins : Efficient methods for synthesizing derivatives and investigating their interactions with proteins like β-lactoglobulin have been developed. Such studies contribute to understanding the compound's potential biological roles and interactions (Sepay et al., 2016).
Material Science and Optical Properties
Nonlinear Optical (NLO) Properties : The pyrimidine ring's significance in DNA and RNA, along with its derivatives, has been explored for applications in medicine and nonlinear optics. Comparative analyses of NLO properties highlight the compound's potential in optoelectronic applications (Hussain et al., 2020).
Aggregation-Induced Emission (AIE) : Studies on derivatives exhibiting AIE phenomena indicate their use as fluorescent probes for detecting substances in solutions, offering new avenues for sensing and material science applications (Mendigalieva et al., 2022).
properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]diazenyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-19-10(21)9(11(22)20(2)12(19)23)18-17-8-5-3-7(4-6-8)13(14,15)16/h3-6,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUCWSDJVBXCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione |
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